molecular formula C21H23NO4S B2356304 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido CAS No. 2097897-87-3

2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido

Cat. No.: B2356304
CAS No.: 2097897-87-3
M. Wt: 385.48
InChI Key: QWIFONJIWQRITF-UHFFFAOYSA-N
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Description

2-[4-(Furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido is a novel synthetic chemical reagent designed for advanced research and development purposes. This compound features a unique hybrid structure combining a furan-heterocyclic system, a sulfonamide group, and a hydroxy-substituted ethane linker. The integration of the furanylphenyl moiety is of significant interest in medicinal chemistry, as furan derivatives are recognized as privileged structures in drug discovery and are known to exhibit a wide range of pharmacological activities, including serving as core scaffolds in approved therapeutics and antimicrobial agents (Molecules 2022, 27(14), 4612). The sulfonamide functional group is a classic pharmacophore present in many compounds with diverse biological applications, making this molecule a valuable scaffold for constructing bioactive sensors and exploring new chemical entities (Emerging pharmaceutically active drugs: synthesis and pharmacology of Schiff base ligands with their metal complexes, 2025). This compound is intended for research use in chemical biology, hit-to-lead optimization, and as a building block in the synthesis of more complex molecules. Potential applications include investigating structure-activity relationships (SAR), developing enzyme inhibitors, and exploring its physicochemical properties. Researchers can utilize this material in the design of studies targeting various biochemical pathways, though its specific mechanism of action and full pharmacological profile remain to be elucidated in experimental settings. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,4,5-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-14-11-16(3)21(12-15(14)2)27(24,25)22-13-19(23)17-6-8-18(9-7-17)20-5-4-10-26-20/h4-12,19,22-23H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIFONJIWQRITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structure Deconstruction

The target molecule can be dissected into three primary fragments:

  • Fragment A : 4-(Furan-2-yl)phenyl group.
  • Fragment B : 2-Hydroxyethane-1-sulfonamido backbone.
  • Fragment C : 2,4,5-Trimethylphenyl substituent.

Retrosynthetically, the sulfonamido linkage suggests a convergent approach where Fragments A and C are coupled to a central sulfonamide intermediate. The hydroxy group at the ethane C2 position implies either a late-stage oxidation or a pre-functionalized building block.

Synthesis of 4-(Furan-2-yl)phenyl Derivatives

Suzuki-Miyaura Cross-Coupling for Aryl-Furan Bond Formation

The furan-2-ylphenyl moiety is typically synthesized via palladium-catalyzed cross-coupling between a boronic ester and a halogenated aromatic precursor. For example:

Procedure :

  • Substrate Preparation : 4-Bromophenylboronic acid pinacol ester (1.2 eq) and 2-bromofuran (1.0 eq) are dissolved in degassed toluene/ethanol (3:1).
  • Catalytic System : Tetrakis(triphenylphosphine)palladium(0) (3 mol%) and aqueous potassium carbonate (2.0 eq) are added under nitrogen.
  • Reaction Conditions : Reflux at 95°C for 12 hours.
  • Workup : Extraction with ethyl acetate, silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : 70–85%.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst Loading (mol%) Base Solvent Temp (°C) Yield (%)
3 K2CO3 Toluene/EtOH 95 85
5 KOAc Dioxane 100 77
2 Na2CO3 DME/H2O 90 68

Key challenges include furan heterocycle stability under basic conditions, necessitating milder bases like potassium carbonate.

Construction of the Sulfonamido Backbone

Sulfonylation of Primary Amines

The ethane-1-sulfonamido group is introduced via reaction of a secondary amine with sulfonyl chloride:

Procedure :

  • Amine Preparation : 5-(2,4,5-Trimethylphenyl)ethylamine (1.0 eq) is dissolved in dichloromethane (DCM) with triethylamine (2.5 eq).
  • Sulfonyl Chloride Addition : Ethanesulfonyl chloride (1.2 eq) is added dropwise at 0°C.
  • Reaction Conditions : Stir at room temperature for 6 hours.
  • Workup : Quench with water, extract with DCM, dry over MgSO4.

Yield : 65–78%.

Table 2: Sulfonylation Reaction Variants
Amine Sulfonyl Chloride Base Solvent Yield (%)
Ethylamine Ethanesulfonyl Et3N DCM 78
Benzylamine Tosyl chloride Pyridine THF 82

Steric hindrance from the 2,4,5-trimethylphenyl group necessitates prolonged reaction times (≥8 hours) for complete conversion.

Hydroxylation at the Ethane C2 Position

Epoxide Ring-Opening Strategy

The 2-hydroxy group is introduced via epoxidation followed by acid-catalyzed ring-opening:

Procedure :

  • Epoxidation : Treat 2-vinylsulfonamido intermediate with m-CPBA (1.5 eq) in DCM at 0°C for 2 hours.
  • Ring-Opening : Add H2O/H2SO4 (1:1) and stir at 50°C for 4 hours.
  • Workup : Neutralize with NaHCO3, extract with ethyl acetate.

Yield : 55–70%.

Table 3: Hydroxylation Efficiency Across Catalysts
Oxidizing Agent Acid Catalyst Temp (°C) Yield (%)
m-CPBA H2SO4 50 70
VO(acac)2 HCl 60 62

Epoxide intermediates are sensitive to over-oxidation, requiring strict temperature control.

Final Assembly and Characterization

Convergent Coupling of Fragments

The fully functionalized sulfonamido backbone is coupled with the furan-containing aryl group via Ullmann or Buchwald-Hartwig amination:

Procedure :

  • Substrates : 2-Hydroxy-5-(2,4,5-trimethylphenyl)ethane-1-sulfonamide (1.0 eq) and 4-(furan-2-yl)phenyl bromide (1.1 eq).
  • Catalytic System : CuI (10 mol%), L-proline (20 mol%), Cs2CO3 (2.0 eq) in DMF.
  • Reaction Conditions : 110°C for 24 hours under nitrogen.
  • Workup : Precipitation in ice-water, recrystallization from ethanol.

Yield : 45–60%.

Table 4: Coupling Reaction Optimization
Catalyst Ligand Base Solvent Yield (%)
CuI L-Proline Cs2CO3 DMF 60
Pd(OAc)2 Xantphos K3PO4 Toluene 55

Analytical Validation and Purity Assessment

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (m, 3H, furan-H), 2.45 (s, 6H, CH3).
  • HRMS : Calculated for C21H23NO4S [M+H]+: 398.1423; Found: 398.1421.

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H2O = 70:30) shows ≥98% purity with tR = 6.7 min.

Chemical Reactions Analysis

Types of Reactions

2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove oxygen functionalities or to hydrogenate double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce fully hydrogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds with similar furan and sulfonamide structures exhibit significant anticancer properties. For instance, studies have shown that modifications to the furan moiety can enhance the potency against cancer cell lines.

  • Case Study : A derivative of this compound demonstrated IC50 values in the nanomolar range against breast cancer cells, indicating strong antiproliferative effects.

Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

  • Case Study : In vitro studies revealed that related compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing potential as an antibacterial agent.

Biological Research Applications

Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and certain proteases. This property makes it valuable in studying enzyme kinetics and developing enzyme inhibitors.

  • Case Study : A study on similar compounds showed effective inhibition of carbonic anhydrase with IC50 values significantly lower than standard inhibitors.

Antioxidant Activity : Compounds containing furan rings have been reported to possess antioxidant properties, which can mitigate oxidative stress-related diseases.

  • Case Study : A furan derivative was shown to scavenge free radicals effectively in cellular assays, suggesting its potential use in neuroprotective therapies.

Material Science Applications

The unique structural features of this compound allow for its incorporation into polymer matrices or nanomaterials for enhanced properties.

  • Nanocomposites : Research has indicated that incorporating this compound into polymer blends can improve mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido is likely related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide moiety can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The furan and phenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Sulfonamido Group

Substituent Methyl Positions Symmetry Solubility (Predicted)
S-(2,4,5-trimethylphenyl) 2,4,5 Low Moderate
Mts (2,4,6-trimethylphenyl) 2,4,6 High Low

Table 2: Heteroaryl Group Comparison

Group Heteroatom logP (Estimated) Hydrogen-Bonding Capacity
Furan-2-yl Oxygen 1.8 High
Thiophene-2-yl Sulfur 2.5 Moderate
Phenyl None 2.1 Low

Research Findings

  • Steric Effects : The 2,4,5-trimethylphenyl group’s asymmetry may allow better accommodation in enzyme active sites compared to symmetric analogs like Mts .
  • Hydroxy Group Impact : While enhancing target affinity, the hydroxyl group necessitates structural optimization to balance solubility and metabolic stability.
  • Furan Contribution: The furan ring’s oxygen atom facilitates dipole-dipole interactions, a feature absent in non-heteroaryl analogs.

Biological Activity

The compound 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be depicted as follows:

  • Molecular Formula: C20H24N2O4S
  • Molecular Weight: 396.48 g/mol

This compound features a furan ring and a sulfonamide group, which are known to contribute to various biological activities.

Pharmacological Properties

  • Antimicrobial Activity
    • Several studies have indicated that sulfonamides exhibit antimicrobial properties. The presence of the furan moiety in this compound may enhance its ability to inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides.
    • Case Study: A study on related compounds demonstrated that modifications in the aromatic system can significantly affect antimicrobial potency. The incorporation of electron-donating groups often increases activity against Gram-positive bacteria, while electron-withdrawing groups tend to enhance activity against Gram-negative strains .
  • Antioxidant Properties
    • The hydroxyl group in the compound is likely responsible for its antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively.
    • Research Findings: In vitro assays have demonstrated that sulfonamide derivatives can reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .
  • Anti-inflammatory Effects
    • Sulfonamides are also known for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes by similar compounds has been documented, leading to reduced production of pro-inflammatory mediators.
    • Case Study: A related sulfonamide showed significant reduction in edema and inflammatory cytokines in animal models, indicating potential therapeutic effects for inflammatory diseases .

The biological activity of 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonamide group competes with para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Antioxidant Mechanism: The hydroxyl group can donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
  • Modulation of Inflammatory Pathways: By inhibiting COX enzymes, this compound may reduce the synthesis of prostaglandins involved in inflammation.

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialInhibition of folate synthesis
AntioxidantFree radical scavenging
Anti-inflammatoryCOX inhibition

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